1,4-Benzenediacetic acid diamide derivatives literature review
1,4-Benzenediacetic acid diamide derivatives literature review
A Strategic Scaffold for Bivalent Ligand Design and Supramolecular Engineering
Part 1: Executive Summary & Structural Rationale
In the landscape of medicinal chemistry and materials science, 1,4-benzenediacetic acid diamide derivatives represent a privileged class of "flexible aromatic linkers." Unlike rigid spacers (e.g., terephthalamides) or purely aliphatic chains, this scaffold offers a unique balance of conformational adaptability and structural integrity .
The core structure consists of a benzene ring substituted at the para positions with acetamide groups (
-
Medicinal Chemistry: Acting as a bivalent linker to span distinct binding pockets in enzymes or G-Protein Coupled Receptor (GPCR) dimers. The methylene spacers (
) allow the amide carbonyls to rotate, facilitating an "induced fit" mechanism within active sites. -
Supramolecular Chemistry: Serving as a synthon for hydrogen-bonded networks (ribbons and sheets) and as a flexible ligand in Metal-Organic Frameworks (MOFs), where "ligand geometry-driven formation" dictates pore size and topology.
This guide provides a rigorous technical roadmap for synthesizing, characterizing, and applying this scaffold in drug discovery and crystal engineering.
Part 2: Chemical Architecture & Mechanism[1][2][3]
2.1 The Geometry of Interaction
The 1,4-benzenediacetic acid diamide core functions as a ditopic receptor/donor .
-
Distance: The para-substitution provides a linear vector with a functional distance of approximately 10–12 Å between terminal nitrogen atoms, depending on the amide substituents.
-
Flexibility: The
hybridized methylene carbons break the conjugation between the aromatic ring and the carbonyl group. This prevents the molecule from being planar, allowing it to adopt syn or anti conformations based on environmental demands (e.g., metal coordination or enzyme pocket constraints).
2.2 Mechanism of Action (Pharmacology & Materials)
-
In Drug Design: The scaffold mimics peptide fragments (Gly-Phe-Gly mimetics). The diamide functionality allows for strong hydrogen bonding (H-bond donor: NH; H-bond acceptor: C=O) with protein residues, while the central phenyl ring engages in
- stacking interactions with aromatic amino acids (Phe, Tyr, Trp). -
In MOFs: The carboxylate/amide groups coordinate with metal centers (e.g., Zn(II), Cu(II)), while the flexible spacer allows the framework to "breathe" or adjust to guest molecules, a property essential for gas storage and separation applications.
Part 3: Synthetic Protocols (Self-Validating Systems)
This section details the conversion of 1,4-benzenediacetic acid (CAS 7325-46-4) into functionalized diamides.
3.1 Workflow Visualization
The following diagram outlines the decision logic for selecting the synthetic route based on substrate tolerance.
Figure 1: Synthetic decision tree for generating diamide derivatives. Route A is preferred for scale-up; Route B is essential for preserving stereochemistry in chiral amine partners.
3.2 Protocol A: The Acid Chloride Method (High Yield / Scale-Up)
Context: Best for synthesizing simple alkyl/aryl diamides where racemization is not a concern.
Reagents:
-
1,4-Phenylenediacetic acid (1.0 eq)
-
Thionyl chloride (
) (Excess, solvent/reagent) -
Catalytic DMF (Dimethylformamide)
-
Target Amine (2.2 eq)
-
Triethylamine (
) (2.5 eq) -
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Activation: Suspend 1,4-phenylenediacetic acid (5.0 mmol) in dry DCM (20 mL). Add
(15 mmol) and 2 drops of DMF. -
Reflux: Heat to reflux (40°C) for 3 hours. The suspension will clear as the di-acid chloride forms.
-
Evaporation: Remove solvent and excess
under reduced pressure. Critical Step: Re-dissolve the residue in dry Toluene and evaporate again to azeotrope off trace . -
Coupling: Dissolve the resulting bis-acid chloride in dry DCM (10 mL). Cool to 0°C.
-
Addition: Dropwise add a solution of the Target Amine (11 mmol) and
(12.5 mmol) in DCM. Maintain temperature < 5°C to prevent side reactions. -
Workup: Stir at RT for 12 hours. Wash with 1M HCl (to remove unreacted amine), then sat.
, then Brine. Dry over .
Validation (QC):
-
IR Spectroscopy: Look for the disappearance of the broad -COOH stretch (2500-3000
) and appearance of sharp Amide I (1640-1660 ) and Amide II (1540 ) bands.
3.3 Protocol B: Direct Amidation (Peptidomimetics)
Context: Used when coupling amino acid esters or complex pharmacophores to the scaffold.
Reagents:
-
EDC
HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) -
HOBt (Hydroxybenzotriazole)
-
DIPEA (Diisopropylethylamine)
Methodology:
-
Dissolve 1,4-phenylenediacetic acid (1 eq) in dry DMF.
-
Add EDC
HCl (2.2 eq) and HOBt (2.2 eq). Stir for 30 min to activate the carboxylate. -
Add the amine/peptide fragment (2.2 eq) and DIPEA (3 eq).
-
Stir 24h at Room Temperature.
-
Purification: These derivatives often require Column Chromatography (MeOH/DCM gradient) due to the polarity of the urea byproducts from EDC.
Part 4: Quantitative Data & Applications[3][4]
4.1 Comparative Analysis of Linker Properties
The following table contrasts the 1,4-benzenediacetic acid scaffold with other common medicinal chemistry linkers.
| Linker Scaffold | Rigidity | Water Solubility | Typical Length (Å) | Primary Application |
| 1,4-Benzenediacetic acid | Moderate (Flexible) | Moderate | 10 - 12 | Induced-fit Inhibitors, MOFs |
| Terephthalic acid | High (Rigid) | Low | 7 - 8 | Rigid Spacers, MOFs |
| Succinic acid | Low (Floppy) | High | 4 - 6 | Short aliphatic bridges |
| PEG-dicarboxylic acid | Very Low | Very High | Variable | Solubility enhancement |
4.2 Biological Activity Highlights
Recent literature highlights specific derivatives of this class in oncology and enzyme inhibition:
-
Carbonic Anhydrase IX (CA IX) Inhibitors: Diamide-based benzenesulfonamides derived from this scaffold have shown selective inhibition of CA IX (tumor-associated isoform) with
values in the low micromolar range ( for derivative 5h against UO-31 renal cancer lines) [1, 3].[1] -
Keap1-Nrf2 Inhibitors: The 1,4-bis(arylsulfonamido) derivatives utilize the geometry of the benzene core to disrupt protein-protein interactions, validating the scaffold's utility in blocking large surface areas [2].
Part 5: Supramolecular Engineering (MOFs)
In materials science, the "diamide" functionality is exploited not just for covalent connectivity, but for hydrogen-bond directed assembly .
5.1 Ligand Geometry-Driven Assembly
When reacted with Zinc nitrate (
-
3D Diamondoid Frameworks: Formed when the ligand adopts a trans-conformation bridging Zn atoms.
-
2D Sheets: Formed when mixed ligands (e.g., bipyridines) force a specific packing geometry [4].
Experimental Tip for Crystallization: To grow X-ray quality crystals of these diamides, use the Slow Evaporation Method : Dissolve the diamide in a mixture of MeOH/CHCl3 (1:1) and allow to stand at 4°C. The slow solvent loss promotes the formation of intermolecular N-H...O hydrogen bonded ribbons.
Part 6: References
-
MDPI (2019). Novel Diamide-Based Benzenesulfonamides as Selective Carbonic Anhydrase IX Inhibitors Endowed with Antitumor Activity. Available at: [Link][3]
-
PMC (2022). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids... as inhibitors of Keap1-Nrf2. Available at: [Link]
-
RSC CrystEngComm. Ligand geometry-driven formation of different coordination polymers from Zn(NO3)2 and phenylenediacetic acids.[2] Available at: [Link][2][3]
